(R)-Carvedilol
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Non-β-Blocking Properties and Arrhythmia Suppression
(R)-Carvedilol, distinct from its racemic mixture, demonstrates notable anti-arrhythmic properties without causing bradycardia or hypotension. Zhang et al. (2015) found that R-carvedilol directly reduces the open duration of cardiac ryanodine receptors and suppresses spontaneous Ca(2+) oscillations, demonstrating its potential as a prophylactic treatment for Ca(2+)-triggered arrhythmia (Zhang et al., 2015).
Stereospecific Pharmacokinetics
Stout et al. (2010) explored the stereoselective pharmacokinetic properties of carvedilol, noting significant changes in the area under the concentration-time curve (AUC) with the coadministration of paroxetine, affecting both R and S enantiomers of carvedilol. This research highlights the importance of considering stereoselectivity in drug metabolism and interactions (Stout et al., 2010).
Cardiovascular Impact
A study by Metra et al. (1994) on idiopathic dilated cardiomyopathy patients demonstrated that carvedilol positively affects cardiac and stroke volume indexes. This suggests its potential benefit in improving cardiac function in certain heart conditions (Metra et al., 1994).
Differential Pharmacological Effects
Stoschitzky et al. (2001) conducted a study indicating that only the (S)-enantiomer of carvedilol causes beta-blockade, whereas (R)-carvedilol may increase sympathetic tone. This underscores the unique effects of each enantiomer and their clinical implications (Stoschitzky et al., 2001).
Proteomic Profiling in Cellular Responses
Wang et al. (2010) utilized proteomic profiling to study the effects of carvedilol enantiomers on vascular smooth muscle cells, revealing differential protein expression levels. This research provides insights into the molecular interactions of carvedilol enantiomers with cellular mechanisms (Wang et al., 2010).
Pharmacokinetic and Pharmacodynamic Comparison
Henderson et al. (2006) compared controlled-release and immediate-release formulations of carvedilol, demonstrating equivalent pharmacokinetic and pharmacodynamic profiles, suggesting its effectiveness in steady-state conditions in hypertension treatment (Henderson et al., 2006).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose. This can include toxicity information, flammability, and any necessary personal protective equipment.
Future Directions
This could involve potential future uses for the compound, ongoing research into its properties or applications, and any potential improvements that could be made to its synthesis process.
To get specific information on “®-Carvedilol”, you may want to refer to scientific literature or databases that provide detailed information on specific compounds. Please note that this is a general approach and the specifics can vary depending on the compound .
properties
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241748 | |
Record name | (R)-Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Carvedilol | |
CAS RN |
95093-99-5 | |
Record name | Carvedilol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARVEDILOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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